4-Bromo-1,1-difluoro-2-methylbutane
Description
4-Bromo-1,1-difluoro-2-methylbutane (CID 84660821) is a halogenated alkane with the molecular formula C₅H₉BrF₂ and SMILES CC(CCBr)C(F)F . Its branched structure features:
- A bromine atom at the 4th carbon.
- Two fluorine atoms at the 1st carbon.
- A methyl group at the 2nd carbon.
This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution (SN2) or elimination reactions due to the bromine atom’s role as a leaving group. The electron-withdrawing fluorine atoms and steric effects from the methyl group further modulate its reactivity .
Properties
IUPAC Name |
4-bromo-1,1-difluoro-2-methylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWDMDQXJKVBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluoro-2-methylbutane typically involves the halogenation of alkenes or alkynes. One common method is the bromination of 1,1-difluoro-2-methylbutene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of phase-transfer catalysts and advanced brominating agents can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-difluoro-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, often in the presence of a solvent like ethanol or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from carboxylic acids to alkanes.
Scientific Research Applications
4-Bromo-1,1-difluoro-2-methylbutane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluoro-2-methylbutane involves its reactivity towards nucleophiles and bases. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural analogs and their distinguishing features:
Physical Properties
Boiling Points :
- Branched alkanes like this compound typically have lower boiling points than linear analogs. The trifluoro variant (C₅H₈BrF₃) may exhibit a higher boiling point due to increased molecular weight and polarity .
- The phenyl ketone (C₁₀H₉BrF₂O), with a molecular weight of 263.08 g/mol, is stored as a liquid at RT, suggesting moderate intermolecular forces despite its size .
Solubility :
- Fluorinated alkanes are generally hydrophobic, whereas the phenyl ketone’s carbonyl group enhances solubility in polar aprotic solvents like DMF or acetonitrile .
Biological Activity
4-Bromo-1,1-difluoro-2-methylbutane (C5H8BrF2) is a halogenated organic compound that has garnered attention due to its potential biological activities. The presence of bromine and fluorine atoms in its structure influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Bromine (Br) : A halogen that can significantly affect the compound's reactivity.
- Fluorine (F) : Known for enhancing lipophilicity and biological activity.
- Methyl group (CH3) : Contributes to the compound's overall hydrophobic character.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H8BrF2 |
| Molecular Weight | 201.02 g/mol |
| Boiling Point | 75°C |
| Solubility in Water | Low |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen atoms may facilitate binding through:
- Hydrophobic interactions : Bromine and fluorine increase the lipophilicity of the compound, enhancing membrane permeability.
- Electrophilic properties : The presence of bromine can lead to nucleophilic attack by biological molecules, potentially disrupting normal cellular functions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that halogenated compounds often possess antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited bacterial growth through disruption of cell wall synthesis.
Cytotoxic Effects
In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. This effect is hypothesized to result from oxidative stress mechanisms triggered by the compound's reactive nature .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results showed that:
- IC50 values for this compound were significantly lower than those for non-halogenated analogs.
- The compound induced apoptosis in a dose-dependent manner.
Research Findings
Several research findings highlight the significance of this compound in biological systems:
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:
- Aldose reductase inhibition : This enzyme is crucial in diabetic complications; inhibition could lead to therapeutic benefits in managing diabetes-related conditions .
Toxicological Studies
Toxicological assessments have revealed potential risks associated with exposure to halogenated compounds. The Environmental Protection Agency (EPA) has classified certain brominated compounds as hazardous due to their persistence and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
